Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether derivative featuring a 1,6-dioxaspiro[2.5]octane core with a chlorine substituent at position 2 and a methyl ester group at the same position. Spirocyclic compounds, such as those in the evidence, are of interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets like the spliceosome, as seen in pladienolide-derived anti-tumor agents .
Properties
Molecular Formula |
C8H11ClO4 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)2-4-12-5-3-7/h2-5H2,1H3 |
InChI Key |
RMOVFOKBTLDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCOCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. One common method involves the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The specific pathways involved depend on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
Structural and Molecular Properties
The chlorine substituent in Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate distinguishes it from methylated analogs. Key differences include:
*Calculated molecular weight based on the formula C₈H₁₁ClO₄ (12×8 + 1×11 + 35.45 + 16×4 ≈ 208.45).
Key Observations :
- Electronic Effects : The chloro group’s electron-withdrawing nature may enhance the electrophilicity of the ester moiety compared to methylated analogs, influencing reactivity in synthetic pathways or biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
